3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzofuropyrimidine core. This structure is characterized by a benzofuran ring fused to a pyrimidine-2,4-dione scaffold, with substituents at the 1- and 3-positions: a 4-methylbenzyl group and a benzyl group, respectively. The compound’s synthesis typically involves multi-step reactions, including amination and alkylation processes. For instance, analogous compounds are synthesized via bromination of precursors followed by substitution with benzylamine derivatives in polar aprotic solvents like DMF or ethylene glycol . Such methods yield moderate to high efficiencies (e.g., 84% for structurally related quinazoline derivatives) .
The benzofuropyrimidine core is pharmacologically significant, as similar scaffolds are known for antiviral, antibacterial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
PNKBWSYYPHGIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The benzofuro[3,2-d]pyrimidine-2,4-dione core differentiates this compound from related pyrimidine derivatives. Key structural analogues include:
Key Observations:
- Substituent Effects : The 4-methylbenzyl group in the target compound may confer greater metabolic stability than the 4-tert-butylbenzyl group in , which is bulkier and more lipophilic.
- Synthetic Challenges : Hydroxyethyl or azido substituents (e.g., ) often result in lower yields (e.g., 20% for 213d) due to steric hindrance or reactivity issues, whereas alkyl/aryl substitutions (e.g., ) achieve higher efficiencies.
Physicochemical Properties
- Solubility : Polar substituents like hydroxyethyl () improve aqueous solubility but may reduce membrane permeability.
Biological Activity
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, a compound with the molecular formula C22H22N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by a benzofuro[3,2-d]pyrimidine core. This structure is known for its diverse biological properties and potential therapeutic applications.
Molecular Structure
- Molecular Formula: C22H22N2O3
- IUPAC Name: 5-butyl-3-[(4-methylphenyl)methyl]-8-oxa-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)1012-tetraene-46-dione
- SMILES: CCCCCN(C(c(oc1c2cccc1)c2N1Cc2ccc(C)cc2)=O)C1=O
Antimicrobial Properties
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant antimicrobial activities. For instance, a study on similar compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL depending on the specific strain tested .
Anticancer Activity
The anticancer potential of this compound is notable. Studies have shown that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, compounds similar to 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. For example, compounds with similar structures have been reported to significantly reduce the viability of cancer cells in studies involving A431 vulvar epidermal carcinoma cells .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical metabolic pathways, thereby disrupting cellular functions necessary for cancer cell survival.
- Receptor Modulation: Interaction with cellular receptors can modulate signal transduction pathways that influence cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzofuro[3,2-d]pyrimidine derivatives against common pathogens. The results indicated that the compound displayed significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values suggesting potential for therapeutic use in treating infections caused by these organisms.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Escherichia coli | 125 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized several derivatives of benzofuro[3,2-d]pyrimidine and tested their effects on human cancer cell lines. The findings showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations below 100 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A431 (vulvar carcinoma) | 45 |
| Compound D | MCF-7 (breast cancer) | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
